Morindacin

Phytochemistry Natural Product Structure Elucidation Iridoid Aglycone

Why Choose This Standard? Unlike glycosylated iridoids (e.g., asperuloside) or anthraquinones (e.g., damnacanthal) from Morinda species, Morindacin is a structurally confirmed, non‑glycosylated iridoid aglycone. Its defined purity (≥98% HPLC) ensures reproducible calibration for LC‑MS/HPLC quantification and enables precise SAR studies comparing aglycone vs. glycoside bioactivity. Essential for chemotaxonomic classification and authentication of Noni fruit & Rubiaceae plant materials. Trusted by leading phytochemistry laboratories worldwide.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
Cat. No. B15125174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorindacin
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC1=C(C(C2C1OC(=O)C2CO)CO)CO
InChIInChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2
InChIKeyMOUZVDVFZGJOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morindacin (Borreriagenin) – Iridoid Aglycone from Morinda and Rubiaceae Species for Pharmacognosy and Natural Product Research Procurement


Morindacin (synonym: borreriagenin; CAS: 249916-07-2) is a naturally occurring iridoid aglycone belonging to the class of terpene lactones [1]. It is a structurally characterized secondary metabolite first isolated from the fruits of Morinda citrifolia L. (Noni) [2] and later identified in other Rubiaceae species, including Borreria verticillata and Hedyotis hedyotidea [3]. The compound is recognized for its defined iridoid backbone and is available as a reference standard for analytical, phytochemical, and pharmacological investigations .

Why Morindacin Cannot Be Interchanged with Common Iridoid Glycosides or Anthraquinone Analogs in Morinda-Derived Research


Generic substitution of Morindacin with other iridoid glycosides or anthraquinones from Morinda species is not scientifically valid due to fundamental structural and functional divergences. Morindacin is an iridoid aglycone, lacking a sugar moiety, which distinguishes it from the more prevalent iridoid glycosides (e.g., asperuloside, deacetylasperuloside) [1]. Its structure was formally revised from an earlier misassignment to borreriagenin, confirming its unique, non-glycosylated iridoid framework [2]. This structural distinction impacts solubility, chromatographic behavior, and biological target engagement relative to glycosylated iridoids. Moreover, Morindacin belongs to the iridoid class, whereas many bioactivity studies on Morinda focus on anthraquinones (e.g., damnacanthal, nordamnacanthal), which have entirely different core skeletons and mechanisms of action [3]. Thus, substituting Morindacin with a glycosylated iridoid or an anthraquinone would confound any comparative analysis of phytochemical composition or pharmacological activity specific to the aglycone form.

Morindacin Procurement Evidence: Quantitative Differentiation from Structurally Related Iridoid Standards


Structural Uniqueness Confirmed by Revision to Borreriagenin, Distinguishing Morindacin from Co-Isolated Iridoid Glycosides

Morindacin is the aglycone borreriagenin, a non-glycosylated iridoid. Its structure was unambiguously revised from the original morindacin assignment to borreriagenin (11) based on comprehensive spectroscopic analysis [1]. This contrasts sharply with the co-isolated iridoids asperuloside (2) and daphylloside (3), which are glycosides containing a glucose moiety [2]. The absence of a sugar unit in Morindacin results in a distinct molecular formula (C10H14O5) and lower molecular weight (214.22 g/mol) compared to glycosides like asperuloside (C18H24O11, 416.38 g/mol) [3].

Phytochemistry Natural Product Structure Elucidation Iridoid Aglycone

Vendor-Specified Purity Standards: Morindacin Analytical Reference Material with HPLC ≥ 98% for Quantification Assays

Commercially available Morindacin (borreriagenin) reference standards are provided with a specified purity of HPLC ≥ 98% (Daosf Bio) or HPLC ≥ 96% (Weikeqi Biotech) . This level of purity is essential for use as an analytical standard in chromatographic quantification. In contrast, many other iridoid standards or crude extracts used for comparative studies lack this explicit, high-purity certification, leading to potential variability in research outcomes [1].

Analytical Chemistry Quality Control Reference Standard

Specific Isolation and First Report in Hedyotis hedyotidea Genus for Chemotaxonomic Marker Studies

Morindacin was reported for the first time in the genus Hedyotis (H. hedyotidea) [1]. This contrasts with its more common isolation from Morinda species. The detection of morindacin in Hedyotis stems, alongside compounds like betulinic acid and ursolic acid, provides a specific chemotaxonomic marker not previously associated with this genus [2]. Other iridoids isolated from the same study, such as asperuloside, were not found, highlighting the specific occurrence of morindacin in this plant material.

Chemotaxonomy Phytochemical Profiling Natural Product Discovery

Optimal Procurement and Utilization Scenarios for Morindacin (Borreriagenin) Based on Validated Evidence


Analytical Reference Standard for Quantification of Iridoid Aglycones in Morinda and Rubiaceae Extracts

Morindacin serves as a well-characterized, commercially available reference standard (HPLC ≥ 98%) for the accurate quantification of borreriagenin and related aglycones in plant extracts and formulations. Its defined purity and structural identity ensure reproducible calibration curves in HPLC and LC-MS analyses, enabling precise comparative studies of iridoid content across different Morinda species or processed botanical products.

Pharmacognosy and Chemotaxonomic Marker for Hedyotis and Morinda Species Identification

Researchers conducting phytochemical surveys or chemotaxonomic classifications of Rubiaceae species can utilize Morindacin as a specific marker compound. Its confirmed presence in Hedyotis hedyotidea stems [1] and Morinda citrifolia fruits [2] provides a qualitative differentiator. Absence of Morindacin in other common iridoid-rich plants allows for its use in developing species-specific chemical fingerprints and authenticating botanical raw materials.

In Vitro Bioactivity Screening of Aglycone vs. Glycoside Pharmacological Effects

Morindacin (aglycone) enables researchers to dissect the biological activity of the iridoid core separate from the sugar moiety. By comparing the effects of Morindacin with those of structurally related iridoid glycosides (e.g., asperuloside) [3], scientists can evaluate the impact of glycosylation on cellular uptake, enzyme inhibition, and other pharmacological parameters. This is critical for structure-activity relationship (SAR) studies in drug discovery.

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